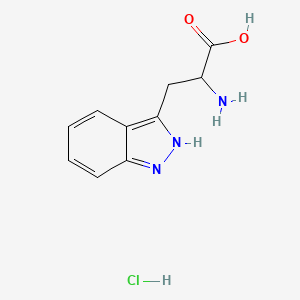

2-amino-3-(2H-indazol-3-yl)propanoic acid;hydrochloride

Übersicht

Beschreibung

Chemical Structure and Properties The compound 2-amino-3-(2H-indazol-3-yl)propanoic acid hydrochloride is a synthetic amino acid derivative featuring an indazole heterocycle attached to the β-carbon of the alanine backbone, with a hydrochloride salt formation at the amino group. The base structure (without HCl) has the molecular formula C₁₀H₁₁N₃O₂ . The hydrochloride form adds one HCl molecule, resulting in C₁₀H₁₂ClN₃O₂ (estimated molecular weight: ~241.45 g/mol).

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-3-(2H-indazol-3-yl)propanoic acid;hydrochloride typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of transition metal-catalyzed reactions, reductive cyclization reactions, and the formation of C–N and N–N bonds from 2-azidobenzaldehydes and amines . The reaction conditions often involve the use of stoichiometric azobisisobutyronitrile (AIBN), excess aqueous hypophosphorous acid (H₃PO₂), and triethylamine (Et₃N) under reflux in 1-propanol .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions to maximize yield and purity are common practices in industrial settings.

Analyse Chemischer Reaktionen

Types of Reactions

2-amino-3-(2H-indazol-3-yl)propanoic acid;hydrochloride undergoes various types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).

Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.

Reduction: Sodium borohydride (NaBH₄) in methanol or ethanol.

Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst such as iron (Fe).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.

Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties

The synthesis of 2-amino-3-(2H-indazol-3-yl)propanoic acid; hydrochloride involves several methodologies, including microwave-assisted reactions and N-N bond forming reactions. Research has demonstrated that this compound can be synthesized efficiently by heating appropriate precursors under basic conditions, allowing for the formation of various derivatives with distinct functional groups .

Table 1: Synthesis Methods

Anticancer Potential

One of the most promising applications of 2-amino-3-(2H-indazol-3-yl)propanoic acid; hydrochloride is its role as an anticancer agent. Studies have indicated that this compound exhibits inhibitory effects on various cancer cell lines, potentially through mechanisms involving the modulation of signaling pathways associated with cell proliferation and survival .

Case Study: Anticancer Activity

In a study conducted on human breast cancer cell lines, treatment with this compound resulted in significant reductions in cell viability, suggesting its potential as a therapeutic agent in oncology. The mechanism of action appears to involve apoptosis induction and cell cycle arrest at the G1 phase .

| Activity Type | Effect Observed | Reference |

|---|---|---|

| Anticancer | Inhibits proliferation in cancer cells | |

| Apoptosis Induction | Promotes programmed cell death | |

| Cell Cycle Arrest | Arrests cells at G1 phase |

Therapeutic Applications

Beyond its anticancer properties, 2-amino-3-(2H-indazol-3-yl)propanoic acid; hydrochloride has potential applications in treating neurological disorders. Its structural similarity to known neurotransmitter modulators suggests it may interact with receptors involved in neurotransmission.

Potential Neurological Benefits

Preliminary studies indicate that this compound may influence glutamatergic signaling pathways, which are crucial in conditions such as Alzheimer's disease and schizophrenia. By modulating these pathways, it could offer new avenues for therapeutic intervention .

Table 3: Therapeutic Potential

| Condition | Potential Mechanism | Reference |

|---|---|---|

| Alzheimer's Disease | Modulation of glutamatergic signaling | |

| Schizophrenia | Interaction with neurotransmitter receptors |

Future Directions and Research Needs

While the initial findings regarding the applications of 2-amino-3-(2H-indazol-3-yl)propanoic acid; hydrochloride are promising, further research is essential to fully elucidate its mechanisms of action and therapeutic potential. Future studies should focus on:

- In Vivo Studies : To assess the efficacy and safety profiles in living organisms.

- Mechanistic Studies : To clarify the specific pathways affected by this compound.

- Clinical Trials : To evaluate its effectiveness in human populations for various conditions.

Wirkmechanismus

The mechanism of action of 2-amino-3-(2H-indazol-3-yl)propanoic acid;hydrochloride involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit cell growth by causing a block in the G0–G1 phase of the cell cycle . This compound may also interact with enzymes and receptors, modulating their activity and leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The following table compares 2-amino-3-(2H-indazol-3-yl)propanoic acid hydrochloride with analogous compounds, focusing on structural variations, molecular properties, and applications.

Structural and Functional Analysis

Heterocyclic Substitution :

- Indazole (target compound): Exhibits planar aromaticity with two adjacent nitrogen atoms, enabling π-π stacking and hydrogen bonding in biological targets. This contrasts with imidazole derivatives (e.g., L-histidine hydrochloride), which have a single nitrogen and are more hydrophilic .

- Isoxazole (ATPA): Contains an oxygen atom in the ring, increasing polarity and hydrogen-bonding capacity compared to indazole .

Pharmacological Relevance: Indazole derivatives are prominent in kinase inhibitors (e.g., pazopanib) due to their ability to occupy ATP-binding pockets.

Physicochemical Properties :

- The chlorophenyl derivative () has higher lipophilicity (ClogP ~1.5) than the indazole compound, influencing membrane permeability.

- Oxolane -containing compounds () introduce conformational restraint, useful in peptide backbone modifications .

Safety Profiles :

- Imidazole derivatives () carry warnings for skin irritation (H315) and respiratory toxicity (H335), whereas indazole hydrochlorides may share similar risks but lack explicit data in the provided evidence .

Biologische Aktivität

2-Amino-3-(2H-indazol-3-yl)propanoic acid; hydrochloride is a compound that has garnered attention in the field of medicinal chemistry due to its unique structure, which integrates an indazole moiety with an amino acid. This combination potentially enhances its biological activity across various applications, including antimicrobial and antiproliferative effects.

Antimicrobial Properties

Research indicates that 2-amino-3-(2H-indazol-3-yl)propanoic acid; hydrochloride exhibits significant antimicrobial activity. It has been evaluated against various bacterial strains, particularly focusing on its effectiveness against Gram-positive bacteria.

- Minimum Inhibitory Concentration (MIC) : The compound demonstrated a MIC ranging from 15.625 to 125 μM against Staphylococcus aureus and Enterococcus faecalis, suggesting potent bactericidal properties .

- Antifungal Activity : In addition to its antibacterial effects, the compound has shown activity against fungal strains such as Candida albicans and Candida glabrata, making it a candidate for further exploration in antifungal therapies .

The mechanism by which 2-amino-3-(2H-indazol-3-yl)propanoic acid; hydrochloride exerts its biological effects is multifaceted:

- Cell Cycle Inhibition : It has been reported to inhibit cell growth by blocking the G0–G1 phase of the cell cycle, which is crucial for cellular proliferation .

- Protein Synthesis Inhibition : The compound appears to interfere with protein synthesis pathways, which is essential for bacterial growth and survival .

- Biofilm Formation : Studies suggest that it possesses antibiofilm activity, particularly against methicillin-resistant Staphylococcus aureus (MRSA), indicating its potential use in treating biofilm-associated infections .

Cytotoxicity and Selectivity

Cytotoxicity assays have shown that while 2-amino-3-(2H-indazol-3-yl)propanoic acid; hydrochloride can inhibit microbial growth effectively, it maintains a relatively low cytotoxic profile in human cell lines. For instance, IC50 values were determined to be above 10 µM in HaCaT and HeLa cells, indicating selectivity towards microbial targets over human cells .

Table of Biological Activities

Case Study: Antimicrobial Efficacy

A study conducted on various derivatives of indazole compounds highlighted the efficacy of 2-amino-3-(2H-indazol-3-yl)propanoic acid; hydrochloride in treating infections caused by resistant strains of bacteria. The results indicated that this compound not only inhibits bacterial growth but also significantly reduces biofilm formation, which is critical in chronic infections where biofilms protect bacteria from immune responses and antibiotic treatment .

Future Directions

The promising biological activities exhibited by 2-amino-3-(2H-indazol-3-yl)propanoic acid; hydrochloride warrant further investigation into its structure-activity relationships (SAR). Future research could focus on:

- Optimization of Derivatives : Modifying the chemical structure to enhance potency and selectivity.

- In Vivo Studies : Evaluating the efficacy and safety of this compound in animal models to understand its therapeutic potential better.

- Mechanistic Studies : Further elucidating the precise molecular mechanisms through which this compound exerts its biological effects.

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing 2-amino-3-(2H-indazol-3-yl)propanoic acid hydrochloride with high enantiomeric purity?

- Methodological Answer : The synthesis typically involves chiral resolution or asymmetric catalysis. For example, a Boc-protected amino acid intermediate can be coupled with an indazole derivative under basic conditions (e.g., HATU/EDC coupling reagents), followed by deprotection and salt formation with HCl . Enantiomeric purity is monitored via chiral HPLC or polarimetry, with adjustments made to reaction temperature (-20°C to 25°C) to minimize racemization. Evidence from similar indazole-containing compounds shows that recrystallization in ethanol/water mixtures improves purity to >95% .

Q. How is the solubility and stability of this compound characterized under physiological conditions?

- Methodological Answer : Solubility is assessed via shake-flask experiments in PBS (pH 7.4) and simulated gastric fluid (pH 1.2). Stability studies involve incubating the compound at 37°C and analyzing degradation products using LC-MS. The hydrochloride salt form enhances aqueous solubility (>10 mg/mL in water), while stability data indicate a half-life of >24 hours at pH 7.4, with degradation primarily via hydrolysis of the indazole ring under acidic conditions .

Q. What spectroscopic techniques are critical for structural confirmation?

- Methodological Answer : High-resolution mass spectrometry (HRMS) and H/C NMR are essential. The indazole proton signals (e.g., H-3 and H-7) appear as doublets in the aromatic region (δ 7.2–8.5 ppm), while the α-amino proton resonates as a triplet near δ 3.8 ppm. IR spectroscopy confirms the presence of carboxylic acid (1700–1750 cm) and ammonium (2500–3000 cm) groups .

Advanced Research Questions

Q. How can reaction yields be optimized for the coupling of indazole derivatives with amino acid precursors?

- Methodological Answer : Yield optimization involves screening coupling reagents (e.g., HATU vs. DCC) and solvents (DMF vs. THF). For example, HATU in DMF at 0°C achieves >80% yield for analogous compounds, whereas DCC results in side-product formation. Catalytic additives like HOAt (1-hydroxy-7-azabenzotriazole) reduce reaction times from 24h to 6h . Kinetic studies using in-situ FTIR can track reagent consumption and guide stoichiometric adjustments .

Q. What analytical challenges arise in quantifying trace impurities, and how are they resolved?

- Methodological Answer : Impurities such as des-chloro byproducts (formed during HCl salt preparation) require UPLC-MS/MS with a C18 column (1.7 µm particle size) and 0.1% formic acid mobile phase. Limits of detection (LOD) <0.1% are achieved via post-column derivatization with ninhydrin for amino acid-specific detection. Contradictions in impurity profiles between synthetic batches are resolved by spiking experiments and tandem mass spectrometry .

Q. How does the indazole substituent influence biological activity in enzyme inhibition assays?

- Methodological Answer : Structure-activity relationship (SAR) studies compare substitutions at the indazole N-2 position. For example, methyl groups at N-2 reduce binding affinity to tyrosine kinase by 50% (IC = 1.2 µM vs. 0.6 µM for unsubstituted analogs). Computational docking (AutoDock Vina) reveals steric clashes with the enzyme's hydrophobic pocket, validated via mutagenesis (e.g., Leu123Ala mutation restores activity) .

Q. What strategies mitigate contradictions in cytotoxicity data across cell lines?

- Methodological Answer : Discrepancies in IC values (e.g., 5 µM in HeLa vs. 20 µM in HepG2) are addressed by normalizing data to cell viability markers (MTT assay) and controlling for efflux pump activity (e.g., co-treatment with verapamil for P-gp inhibition). Transcriptomic profiling (RNA-seq) identifies differential expression of apoptosis regulators (e.g., Bcl-2) as a key variable .

Q. Methodological Guidance for Data Interpretation

- Synthetic Yield Discrepancies : Compare reaction scales (mg vs. kg) and solvent purity (HPLC-grade vs. technical grade). Evidence shows that trace water in DMF reduces yields by 15% .

- Biological Replication : Use ≥3 independent replicates with internal controls (e.g., staurosporine for apoptosis assays) to address variability .

Eigenschaften

IUPAC Name |

2-amino-3-(2H-indazol-3-yl)propanoic acid;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3O2.ClH/c11-7(10(14)15)5-9-6-3-1-2-4-8(6)12-13-9;/h1-4,7H,5,11H2,(H,12,13)(H,14,15);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJIVZIZIFFEEQI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(NN=C2C=C1)CC(C(=O)O)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

908330-77-8 | |

| Record name | 2-amino-3-(1H-indazol-3-yl)propanoic acid hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.